molecular formula C21H21N5O4S B292627 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

Numéro de catalogue B292627
Poids moléculaire: 439.5 g/mol
Clé InChI: VBGWHFCEKYTNGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is classified as a soluble guanylate cyclase (sGC) activator. The sGC pathway is an important signaling pathway in the human body that regulates various physiological functions, including blood pressure, smooth muscle relaxation, and platelet aggregation.

Mécanisme D'action

The mechanism of action of BAY 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule in the human body that regulates various physiological functions such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and physiological effects
The activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to various biochemical and physiological effects. One of the main effects of cGMP is the relaxation of smooth muscle cells in the blood vessels, which leads to a decrease in blood pressure. This effect has been shown to be beneficial in various cardiovascular diseases such as hypertension and pulmonary hypertension.
In addition to its effects on blood pressure, BAY 41-2272 has also been shown to have anti-inflammatory effects. The activation of sGC by BAY 41-2272 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are important mediators of the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BAY 41-2272 in lab experiments is its specificity for sGC. Unlike other compounds that target multiple signaling pathways, BAY 41-2272 specifically targets the sGC pathway, which makes it a valuable tool for studying the role of sGC in various physiological and pathological processes.
One of the limitations of using BAY 41-2272 in lab experiments is its potential toxicity. Although BAY 41-2272 has been shown to be well-tolerated in animal studies, its long-term effects on human health are still unknown. Therefore, caution should be exercised when using this compound in lab experiments.

Orientations Futures

There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC activators. Although BAY 41-2272 is a potent sGC activator, its selectivity for sGC is not absolute, and it can also activate other signaling pathways. Therefore, the development of more selective sGC activators could lead to the development of more effective therapies for various diseases.
Another area of research is the identification of new therapeutic applications for BAY 41-2272. Although BAY 41-2272 has shown promise in cardiovascular and inflammatory diseases, its potential use in other diseases such as cancer and neurological disorders is still largely unexplored. Therefore, further research is needed to identify new therapeutic applications for this compound.
Conclusion
In conclusion, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a valuable tool for studying the role of soluble guanylate cyclase in various physiological and pathological processes. Its specificity for sGC and its beneficial effects on blood pressure and inflammation make it a promising candidate for the development of new therapies for various diseases. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to identify new therapeutic applications for this compound and to develop more potent and selective sGC activators.

Méthodes De Synthèse

The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.

Applications De Recherche Scientifique

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of cardiovascular research. The sGC pathway plays a crucial role in regulating blood pressure and vascular tone, and the activation of sGC by BAY 41-2272 has been shown to have beneficial effects in various cardiovascular diseases such as hypertension, pulmonary hypertension, and heart failure.
Another area of research where BAY 41-2272 has shown promise is in the treatment of various inflammatory diseases. The sGC pathway has been shown to play a role in modulating the immune response, and the activation of sGC by BAY 41-2272 has been shown to have anti-inflammatory effects in various animal models of inflammation.

Propriétés

Formule moléculaire

C21H21N5O4S

Poids moléculaire

439.5 g/mol

Nom IUPAC

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-(3-methoxyphenyl)-2,5-dioxopiperazin-1-yl]acetamide

InChI

InChI=1S/C21H21N5O4S/c1-13-7-14(2)23-21(17(13)9-22)31-12-18(27)24-26-11-19(28)25(10-20(26)29)15-5-4-6-16(8-15)30-3/h4-8H,10-12H2,1-3H3,(H,24,27)

Clé InChI

VBGWHFCEKYTNGD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

SMILES canonique

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.